molecular formula C24H22O2 B14270018 2,2-Dibenzyl-1-phenylbutane-1,3-dione CAS No. 141693-92-7

2,2-Dibenzyl-1-phenylbutane-1,3-dione

Cat. No.: B14270018
CAS No.: 141693-92-7
M. Wt: 342.4 g/mol
InChI Key: LPVBWLNPBJTBLE-UHFFFAOYSA-N
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Description

2,2-Dibenzyl-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C24H22O2 It is a diketone, meaning it contains two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibenzyl-1-phenylbutane-1,3-dione typically involves the condensation of benzyl chloride with acetophenone in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts may also be employed to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibenzyl-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form carboxylic acids.

    Reduction: Can be reduced to form alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

2,2-Dibenzyl-1-phenylbutane-1,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dibenzyl-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,3-butanedione
  • 2-Acetylacetophenone
  • 1-Benzoylacetone

Uniqueness

2,2-Dibenzyl-1-phenylbutane-1,3-dione is unique due to its dibenzyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

141693-92-7

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

2,2-dibenzyl-1-phenylbutane-1,3-dione

InChI

InChI=1S/C24H22O2/c1-19(25)24(17-20-11-5-2-6-12-20,18-21-13-7-3-8-14-21)23(26)22-15-9-4-10-16-22/h2-16H,17-18H2,1H3

InChI Key

LPVBWLNPBJTBLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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